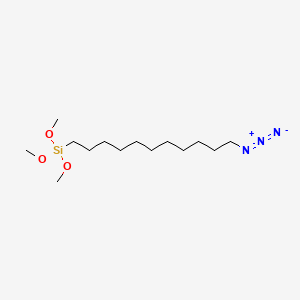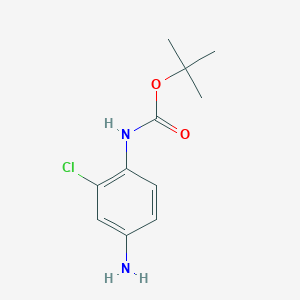![molecular formula C16H18F6NP B3028879 1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate CAS No. 372081-65-7](/img/structure/B3028879.png)
1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate
Overview
Description
Synthesis Analysis
The first paper discusses a synthetic methodology for creating a variety of 1,2,4,5-tetraaminobenzenes and their corresponding benzobis(imidazolium) salts. The process involves palladium-catalyzed coupling of tetrabromo- or tetrachlorobenzenes with aryl- or tert-alkylamines, yielding the desired products in excellent yields. This method could potentially be adapted for the synthesis of related compounds, such as 1,1,2,3-Tetramethyl-1H-benzo[e]indolium salts, by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
The solid-state structural analyses of the electron-rich arenes and their oxidized derivatives in the first paper could provide valuable information for the molecular structure analysis of 1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate. Understanding the structural characteristics of similar compounds can help infer the molecular geometry and electronic distribution within the molecule of interest .
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of this compound, the first paper's discussion on the formylative cyclization of tetraamines to benzobis(imidazolium) salts suggests that similar cyclization reactions may be applicable to related compounds. This could be relevant for understanding the reactivity and potential transformations of the compound .
Physical and Chemical Properties Analysis
The second paper examines the effects of different anions on the microscopic structures of 1-methyl-3-octylimidazolium-based ionic liquids and their mixtures with benzene. While this does not directly relate to this compound, the findings on anion-cation interactions, miscibility, and the impact on physical properties such as density, viscosity, and surface tension could provide indirect insights into the behavior of similar ionic compounds in various environments .
Scientific Research Applications
Liquid Clathrate Formation
- Ionic Liquid-Aromatic Mixtures : This compound forms liquid clathrates when mixed with aromatic hydrocarbons. In a specific study, 1,3-dimethylimidazolium hexafluorophosphate-benzene formed a crystalline 2:1 inclusion compound, indicating its potential in creating structured mixtures (Holbrey et al., 2003).
Photovoltaics and Detectors
- Near-Infrared Photoresponse : A study highlighted the use of heptamethine salts with this compound in photovoltaic and photodetector cells, demonstrating photoresponse at deep NIR wavelengths and offering potential for performance enhancement in optoelectronic devices (Young et al., 2016).
Synthesis of Indolines
- Synthesizing 1,2,3,3-Tetramethyl-3H-indolium Salts : Research has used this compound for the synthesis of indolium salts and their derivatives, indicating its utility in organic synthesis processes (Tolmachev et al., 1993).
Structure Analysis of Mixtures
- Ionic Liquid-Benzene Mixtures : Neutron diffraction was used to investigate the structure of liquid mixtures of this compound with benzene, altering ionic liquid structure and cation-cation interactions, which is crucial for understanding the behavior of these mixtures (Deetlefs et al., 2005).
Aggregation Behavior in Solutions
- H-Aggregates of Indocyanine Cy5 Dye : This compound's aggregation behavior in aqueous solution was investigated, showing transformation from strongly to weakly coupled H-type aggregates. Such studies are important for understanding molecular interactions in solutions (Berlepsch & Böttcher, 2015).
Peptide Chemistry
- Coupling Reagents in Peptide Synthesis : The compound has been applied as a coupling reagent in solid-phase peptide synthesis, suggesting its relevance in the field of biochemistry and peptide production (Knorr et al., 1989).
Fluorescent Probes and Bioimaging
- Detection of Ions and Bioimaging : A derivative of this compound was synthesized for detecting ions like SO32-/HSO3- and HSO4- using different emission channels, also applicable for fluorescence imaging in HeLa cells (Yu et al., 2018).
Liquid-Liquid Extraction
- Ionic Liquid as Media for Extraction : The compound was studied for its role in the partitioning of benzene derivatives between water and ionic liquid, highlighting its potential in replacing volatile organic solvents in extraction processes (Huddleston et al., 1998).
Reactions with Bisulfite and Interaction with Ions
- Interaction with Bisulfite and Metal Ions : A study explored a derivative's reaction with bisulfite and subsequent interaction with Cu2+ and Hg2+, providing insights into its chemical reactivity and potential applications in sensing and detection technologies (Zeng et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to targetmitochondria . The role of mitochondria is crucial in cellular respiration and energy production.
Mode of Action
Organic molecules with similar structures often possess donor-acceptor groups attached to an aromatic ring system that increases charge transfer through π-electron delocalization .
Result of Action
Similar compounds have been known to exhibit large macroscopic nonlinearity .
Action Environment
It is generally recommended to store similar compounds under inert gas and at a temperature of 2 - 8 °c .
properties
IUPAC Name |
1,1,2,3-tetramethylbenzo[e]indol-3-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.F6P/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJDMPKHNFDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372081-65-7 | |
| Record name | 1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)












